trans-Nonachlor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Nonachlor: is an organochlorine compound with the molecular formula C10H5Cl9 and a molecular weight of 444.224 g/mol . It is a stereoisomer of chlordane, a pesticide that was widely used in agriculture and for termite control before being banned in many countries due to its environmental persistence and potential health risks . This compound is known for its stability and resistance to degradation, making it a persistent organic pollutant .
Mechanism of Action
Target of Action
Trans-Nonachlor, an organochlorine compound, primarily targets the Pregnane X Receptor (PXR) . PXR is a ligand-activated nuclear receptor that plays a crucial role in xenobiotic detoxification by regulating the expression of drug-metabolizing enzymes and transporters .
Mode of Action
This compound interacts with PXR in a cooperative manner, stabilizing each other within the ligand-binding pocket of PXR, leading to synergistic activation . This interaction enhances the binding affinity of the compound, inducing a substantial biological response even at doses where each chemical individually is inactive .
Biochemical Pathways
Upon activation, PXR regulates the transcriptional activation of an array of genes encoding phases I/II drug-metabolizing enzymes (DMEs) and phase III ATP-binding cassette drug transporters . These target genes include oxidative enzymes (e.g., cytochrome p450 or CYP) and conjugative enzymes (e.g., UDP-glycosyltransferases, glutathione S-transferases, and sulfotransferases) . The transporter proteins regulated by PXR include the multidrug resistance proteins and multidrug resistance-associated proteins .
Pharmacokinetics
As an organochlorine compound, it is known to be resistant to degradation in the environment and in humans/animals, and readily accumulates in lipids (fats) of humans and animals .
Result of Action
The activation of PXR by this compound can lead to significant shifts in metabolic programs and physiological homeostasis . This can result in unintended drug-drug interactions, decreasing drug efficacy, inducing resistance, and causing toxicity . Moreover, PXR has been implicated in various diseases related to homeostatic perturbations, such as inflammatory bowel disorders, diabetes, and certain cancers .
Action Environment
This compound was used as a pesticide and is a persistent environmental contaminant . Environmental factors, including the presence of other chemicals, can influence the action, efficacy, and stability of this compound. For instance, when used in combination with other chemicals, this compound can have outcomes that cannot be predicted from its individual behavior . This is due to the formation of ‘supramolecular ligands’ within the ligand-binding pocket of nuclear receptors, contributing to the synergistic toxic effect of chemical mixtures .
Biochemical Analysis
Biochemical Properties
Trans-Nonachlor has been found to interact with the pregnane X receptor (PXR) in a cooperative manner, stabilizing each other within its ligand-binding pocket, and synergistically activating the receptor . This interaction plays an essential role in controlling the mammalian xenobiotic response .
Cellular Effects
This compound has been observed to have significant effects on liver cells, causing increased liver weight and histopathological changes consistent with microsomal enzyme induction . It also affects kidney function, causing elevated kidney weights and depressed organic ion transport .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the PXR, leading to its activation . This activation mediates both beneficial and detrimental effects, influencing gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to accumulate in adipose tissue over time . This accumulation is greater than that of cis-Nonachlor when administered under identical conditions of dose and exposure .
Dosage Effects in Animal Models
In animal models, the toxicity of this compound has been observed to be greater than that of technical chlordane and cis-Nonachlor . This toxicity is observed in the form of increased liver and kidney weights, as well as changes in organ function .
Metabolic Pathways
This compound is involved in the xenobiotic response pathway, mediated by its interaction with the PXR . This interaction leads to changes in metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues, accumulating primarily in adipose tissue . This accumulation is influenced by the dose and duration of exposure .
Subcellular Localization
The subcellular localization of this compound is primarily in the adipose tissue . Its activity and function are influenced by its accumulation in this tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-Nonachlor is synthesized through the chlorination of cyclopentadiene followed by a Diels-Alder reaction with hexachlorocyclopentadiene . The reaction conditions typically involve the use of a solvent such as carbon tetrachloride and a catalyst like aluminum chloride to facilitate the chlorination process .
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes where cyclopentadiene is reacted with chlorine gas in the presence of a catalyst . The resulting product is then subjected to a Diels-Alder reaction with hexachlorocyclopentadiene to yield this compound . The process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: trans-Nonachlor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxychlordane, a more toxic metabolite.
Reduction: Reduction of this compound can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxychlordane.
Reduction: Less chlorinated derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
trans-Nonachlor has been extensively studied for its environmental impact and potential health risks. Some of its scientific research applications include:
Environmental Chemistry: Studying the persistence and degradation of this compound in different environmental matrices such as soil, water, and air.
Analytical Chemistry: Developing methods for the detection and quantification of this compound in environmental and biological samples.
Bioremediation: Exploring the use of microorganisms to degrade this compound in contaminated environments.
Comparison with Similar Compounds
cis-Nonachlor: Another stereoisomer of chlordane with similar properties and uses.
Oxychlordane: A metabolite of chlordane and trans-Nonachlor, known for its higher toxicity.
Heptachlor: A related organochlorine pesticide with similar environmental persistence and health risks.
Uniqueness of this compound: this compound is unique due to its specific stereochemistry, which influences its environmental behavior and biological activity . Its stability and resistance to degradation make it a persistent pollutant, posing long-term risks to the environment and human health .
Properties
Key on ui mechanism of action |
Cyclodienes act as antagonists at inotropic receptors for gamma-aminobutyric acid, decreasing the uptake of chloride ions, which results only in a partial repolarization of the neuron and a state of uncontrolled excitation. |
---|---|
CAS No. |
39765-80-5 |
Molecular Formula |
C10H5Cl9 |
Molecular Weight |
444.2 g/mol |
IUPAC Name |
(1R,2R,3S,5R,6S,7R)-1,3,4,5,7,8,9,10,10-nonachlorotricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C10H5Cl9/c11-3-1-2(4(12)5(3)13)9(17)7(15)6(14)8(1,16)10(9,18)19/h1-5H/t1-,2+,3+,4-,5?,8-,9-/m1/s1 |
InChI Key |
OCHOKXCPKDPNQU-JIRPQDPUSA-N |
SMILES |
C12C(C(C(C1Cl)Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Isomeric SMILES |
[C@@H]12[C@@H]([C@H](C([C@H]1Cl)Cl)Cl)[C@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C12C(C(C(C1Cl)Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
solubility |
In water, 8.2X10-3 mg/L at 25 °C /Estimated/ |
Synonyms |
(1α,2β,3α,3aα,4β,7β,7aα)-1,2,3,4,5,6,7,8,8-Nonachloro-2,3,3a,4,7,7a-hexahydro-4,7-Methano-1H-indene; t-Nonachlor; trans-Nonachlor; |
vapor_pressure |
0.000001 [mmHg] 1.00X10-6 mm Hg at 25 °C /Extrapolated/ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.